Product packaging for 1-Bromo-4,5-dichloro-2-fluorobenzene(Cat. No.:CAS No. 1000572-78-0)

1-Bromo-4,5-dichloro-2-fluorobenzene

Cat. No.: B1520679
CAS No.: 1000572-78-0
M. Wt: 243.88 g/mol
InChI Key: YAKOUNMAKAPKIQ-UHFFFAOYSA-N
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Description

1-Bromo-4,5-dichloro-2-fluorobenzene (CAS: 1000572-78-0) is a halogenated aromatic compound with the molecular formula C₆H₂BrCl₂F and a molecular weight of 243.884 g/mol . Its structure features a benzene ring substituted with bromine (C1), fluorine (C2), and two chlorine atoms (C4 and C5), creating a distinct electronic environment influenced by the electron-withdrawing effects of the halogens. This compound is commercially available from suppliers like Thermo Scientific (96% purity) and Yangxin Pharmaceutical, primarily as a building block in pharmaceutical synthesis and materials science . Notably, it has been utilized in Miyaura borylation and Suzuki cross-coupling reactions to generate kinase inhibitors, highlighting its role in medicinal chemistry .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrCl2F B1520679 1-Bromo-4,5-dichloro-2-fluorobenzene CAS No. 1000572-78-0

Properties

IUPAC Name

1-bromo-4,5-dichloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2F/c7-3-1-4(8)5(9)2-6(3)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKOUNMAKAPKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661532
Record name 1-Bromo-4,5-dichloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160573-64-7
Record name 1-Bromo-4,5-dichloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

  • Substituted Fluorochlorobenzenes : Aromatic compounds pre-functionalized with chlorine and fluorine atoms at specific positions serve as substrates. For example, 1,3-dichloro-2-fluorobenzene derivatives are commonly used for related compounds.

  • Aminobenzene Derivatives : In some methods, an aniline derivative (e.g., 5-bromo-3-chloro-2-fluoroaniline) is used as a precursor for diazotization and subsequent halogen substitution.

Bromination Techniques

  • Electrophilic Aromatic Substitution (EAS) : Bromination via electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts (e.g., FeBr₃) is a common approach.

  • Sandmeyer Reaction : For introducing bromine at a specific position, diazotization of an amino group followed by copper(I) bromide-mediated substitution is effective.

Detailed Preparation Method from Related Literature

Preparation via Diazonium Salt Intermediate (Adapted from CN103664511A)

This method, reported for 5-bromo-1,3-dichloro-2-fluorobenzene, can be adapted for this compound by adjusting positional isomers.

Procedure:

Step Reagents & Conditions Description
1 Amino-substituted fluorochlorobenzene (e.g., 2-fluoro-3,4-dichloroaniline) + HCl + NaNO₂ in water at 0–10°C Formation of diazonium salt by diazotization
2 Cuprous bromide (CuBr) in HCl solution at 40–50°C Sandmeyer reaction to replace diazonium group with bromine
3 Work-up: Layer separation, neutralization, washing, distillation Isolation of the brominated product

Yield and Purity:

  • Yields typically range from 75% to 85% with purities above 98% after distillation.

Direct Bromination of Fluorodichlorobenzene (From ChemicalBook Synthesis of Related Compounds)

Procedure:

Step Reagents & Conditions Description
1 1,3-dichloro-2-fluorobenzene + Bromine (Br₂) + FeBr₃ catalyst Electrophilic bromination at low temperature (0–25°C) to ensure regioselectivity
2 Reaction monitoring by TLC or GC-MS To prevent polybromination
3 Work-up: Quenching with water, extraction, purification by distillation or chromatography Isolation of this compound

Notes:

  • The presence of electron-withdrawing fluorine and chlorine directs bromination to the 1-position.

  • Reaction time and temperature control are critical to avoid multiple brominations.

Comparative Data Table of Preparation Methods

Method Starting Material Bromination Strategy Reaction Conditions Yield (%) Purity (%) Advantages Disadvantages
Sandmeyer-type (Diazonium intermediate) Amino-fluorodichlorobenzene Diazotization + CuBr substitution 0–10°C for diazotization; 40–50°C for substitution 80–85 >98 High regioselectivity, good yield Multi-step, requires handling diazonium salts
Direct EAS bromination Fluorodichlorobenzene Br₂ + FeBr₃ catalyst 0–25°C, monitored closely 70–80 >95 Simpler, fewer steps Risk of polybromination, regioselectivity depends on conditions

Research Findings and Analysis

  • Regioselectivity Control: The electron-withdrawing effects of fluorine and chlorine atoms influence the site of electrophilic bromination. Fluorine’s strong inductive effect directs bromine substitution ortho or para to itself, but steric hindrance from chlorines at adjacent positions can shift regioselectivity.

  • Reaction Optimization: Lower temperatures and controlled addition rates of bromine or diazonium salts improve selectivity and yield.

  • Purification: Vacuum distillation or column chromatography using silica gel with non-polar eluents (hexane/ethyl acetate) are effective for isolating the pure compound.

  • Safety Considerations: Handling of diazonium salts requires caution due to their potential explosiveness. Bromine and Lewis acid catalysts are corrosive and toxic, necessitating appropriate protective measures.

Summary Table of Key Reaction Conditions for this compound Preparation

Parameter Recommended Range Notes
Temperature (Diazotization) 0–10°C Prevents decomposition of diazonium salt
Temperature (Sandmeyer reaction) 40–50°C Optimal for CuBr substitution
Bromine addition rate Slow, dropwise Controls reaction rate, avoids polybromination
Solvent Aqueous HCl or organic solvents (e.g., dichloromethane) Depends on step and method
Reaction time 3–5 hours Monitored by TLC or GC-MS
Purification method Vacuum distillation or chromatography Ensures high purity

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4,5-dichloro-2-fluorobenzene undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly employed.

  • Substitution: Various reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or bromine (Br2) for electrophilic substitution are used.

Major Products Formed:

  • Oxidation: 1-Bromo-4,5-dichloro-2-fluorobenzoic acid or 1-Bromo-4,5-dichloro-2-fluorobenzaldehyde.

  • Reduction: this compound can be reduced to this compound with fewer halogen atoms.

  • Substitution: Products include various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Drug Development
One of the primary applications of 1-bromo-4,5-dichloro-2-fluorobenzene is in the synthesis of pharmaceutical compounds. It is utilized as an intermediate in the development of selective estrogen receptor degraders (SERDs), which are crucial for treating hormone receptor-positive breast cancer. For instance, it plays a role in synthesizing brilanestrant, which has shown effective degradation of estrogen receptor alpha (ERα) at an effective concentration of 0.7 nM .

Synthesis of Other Therapeutics
The compound is also involved in the preparation of various therapeutic agents through its reactivity with other functional groups. Its halogen atoms allow for nucleophilic substitution reactions, making it a versatile building block for drug discovery and development in medicinal chemistry .

Agrochemical Production

This compound is used as an intermediate in the production of agrochemicals. Its halogenated structure contributes to the efficacy of pesticides and herbicides by enhancing their stability and biological activity. The compound's role in synthesizing agrochemical products underscores its importance in agricultural applications, particularly in developing compounds that target specific pests or diseases .

Material Science

Polymer Chemistry
In material science, this compound is employed as a monomer or additive in polymer synthesis. The presence of multiple halogens allows for cross-linking reactions that can improve the thermal and mechanical properties of polymers. This application is particularly relevant in developing advanced materials with tailored properties for specific industrial applications .

Analytical Chemistry

Internal Standard in GC-MS
The compound serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) for analyzing volatile organic compounds (VOCs). Its distinct mass spectrum facilitates accurate quantification and identification of other compounds within complex mixtures, making it valuable in environmental monitoring and quality control processes .

Case Study 1: Development of SERDs

In a study published by researchers focusing on breast cancer therapies, this compound was synthesized as part of a series of compounds aimed at degrading estrogen receptors effectively. The study highlighted its potential to improve treatment outcomes for patients with resistant forms of breast cancer .

Case Study 2: Agrochemical Synthesis

Another research project explored the synthesis of herbicides using this compound as a key intermediate. The findings indicated that the resulting herbicides exhibited enhanced efficacy against specific weed species while minimizing environmental impact due to their targeted action .

Mechanism of Action

The mechanism by which 1-Bromo-4,5-dichloro-2-fluorobenzene exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-bromo-4,5-dichloro-2-fluorobenzene with structurally analogous halogenated benzene derivatives, focusing on substituent effects, physical properties, and reactivity.

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Reduction Potential (V vs SCE) Applications
This compound 1000572-78-0 C₆H₂BrCl₂F 243.88 Br (C1), F (C2), Cl (C4, C5) Not reported Suzuki couplings, kinase inhibitors
1-Bromo-2-chloro-4,5-difluorobenzene 59447-06-2 C₆H₂BrClF₂ 241.44 Br (C1), Cl (C2), F (C4, C5) Not reported Pharmaceutical intermediates
1-Bromo-4,5-difluoro-2-methylbenzene 175277-97-1 C₇H₅BrF₂ 223.02 Br (C1), CH₃ (C2), F (C4, C5) Not reported Organic synthesis
4-Fluorotrichlorobenzene Not provided C₆H₂Cl₃F 197.44 F (C4), Cl (C1, C2, C3) -1.10 ± 0.05 Photo-initiating systems
1-Bromo-4,5-diiodo-2-fluorobenzene 1805530-27-1 C₆H₂BrFI₂ 426.79 Br (C1), F (C2), I (C4, C5) Not reported Heavy-atom labeling

Key Findings:

The presence of iodine in 1-bromo-4,5-diiodo-2-fluorobenzene increases molecular weight significantly (426.79 g/mol) and may alter photophysical properties due to iodine’s heavy-atom effect .

Synthetic Utility :

  • This compound is favored in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its balanced steric and electronic profile, enabling efficient boronic ester formation .
  • In contrast, 1-bromo-4,5-difluoro-2-methylbenzene (with a methyl group) shows reduced reactivity in such reactions due to steric hindrance .

Safety and Handling :

  • The compound poses risks of skin/eye irritation (GHS H315, H319) and respiratory irritation (H335), similar to other halogenated aromatics like 4-fluorotrichlorobenzene .

Table 2: Comparative Hazard Profiles

Compound GHS Hazard Codes Storage Recommendations
This compound H315, H319, H335 Ambient temperatures
4-Fluorotrichlorobenzene Not reported Not reported
1-Bromo-4,5-diiodo-2-fluorobenzene Not reported Not reported

Biological Activity

1-Bromo-4,5-dichloro-2-fluorobenzene (CAS Number: 1000572-78-0) is a halogenated aromatic compound that has garnered attention in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₆H₂BrCl₂F
Molecular Weight243.884 g/mol
IUPAC NameThis compound
SMILESC1=C(C(=CC(=C1Cl)Cl)Br)F
PubChem CID44891196

Biological Activity

This compound exhibits notable biological activities, primarily attributed to its ability to interact with various biological targets. The presence of multiple halogen substituents enhances its reactivity and potential for biological interactions.

The compound's biological effects are mediated through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can disrupt metabolic pathways in organisms. This inhibition can lead to the accumulation of substrates and subsequent toxic effects on cellular functions.
  • Reactive Intermediates Formation : The halogen atoms facilitate the formation of reactive intermediates that can interact with nucleophilic sites in proteins and nucleic acids, potentially leading to cytotoxicity or mutagenicity .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

  • Acute Toxicity : In rodent studies, the median lethal dose (LD50) was reported to be approximately 2,700 mg/kg when administered orally. Symptoms included tremors, weight loss, and respiratory distress at high doses .
  • Inhalation Studies : Exposure to high concentrations (≥14,000 mg/m³) resulted in significant neurological symptoms such as loss of righting reflex and lethargy .

Case Studies and Research Findings

Recent studies have highlighted the potential applications and risks associated with this compound:

  • Pharmaceutical Applications : Research indicates that this compound can serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in developing antifungal agents .
  • Agrochemical Development : The compound's structure is conducive for use in agrochemicals, including pesticides and herbicides. Its halogenated nature may enhance efficacy against specific pests .
  • Biological Monitoring : Given its volatility and potential health impacts, biological monitoring for exposure to this compound has been recommended for populations at risk .

Q & A

Q. What are the recommended synthetic routes for 1-bromo-4,5-dichloro-2-fluorobenzene, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via halogenation or cross-coupling reactions. For example, Suzuki-Miyaura coupling using aryl halides (e.g., 1-bromo-2-fluorobenzene derivatives) and chloro/fluoro-substituted boronic acids can yield the target molecule. Reaction optimization involves controlling stoichiometry (1:1.2 molar ratio of aryl halide to boronic acid), catalyst selection (Pd(PPh₃)₄ or PdCl₂(dppf)), and temperature (80–100°C in THF/water). Yields >80% are achievable with rigorous exclusion of oxygen . Key Parameters :
  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Solvent: THF/H₂O (3:1)
  • Reaction Time: 12–24 hours

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • GC-MS/HPLC : Quantify purity (>97% by GC with a DB-5 column ).
  • NMR : ¹⁹F NMR (δ ~ -110 ppm for ortho-F; δ ~ -120 ppm for para-F) and ¹H NMR (aromatic protons appear as doublets due to coupling with fluorine ).
  • Elemental Analysis : Confirm %C, %H, %Br, %Cl, %F within ±0.3% of theoretical values.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Store at 0–6°C in amber glass vials to prevent photodegradation and halogen loss .
  • Handling : Use fume hoods, nitrile gloves, and PPE. Avoid prolonged skin contact due to potential halogen toxicity .
  • Disposal : Neutralize with 10% NaOH/ethanol mixture before incineration, adhering to EPA guidelines .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, Cl, F) influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer : The electron-withdrawing effects of Br, Cl, and F direct EAS to meta/para positions. For nitration, the fluorine atom at position 2 strongly deactivates the ring, favoring nitration at position 5 (meta to Br and Cl). Computational modeling (DFT at B3LYP/6-31G* level) predicts charge densities and validates experimental outcomes . Case Study :
  • Nitration with HNO₃/H₂SO₄ at 0°C yields 1-bromo-4,5-dichloro-2-fluoro-3-nitrobenzene as the major product (85% regioselectivity) .

Q. What are the stability profiles of this compound under acidic, basic, or thermal conditions?

  • Methodological Answer :
  • Acidic Conditions (pH < 2) : Dehalogenation occurs at 60°C (loss of Br/Cl via SNAr mechanism). Monitor via TLC (silica gel, hexane:EtOAc 4:1) .
  • Basic Conditions (pH > 10) : Hydrolysis of fluorine is negligible, but bromine may displace at 100°C .
  • Thermal Stability : Decomposes above 200°C (TGA 5% weight loss at 210°C) .

Q. How can contradictory spectroscopic data (e.g., conflicting coupling constants in NMR) be resolved?

  • Methodological Answer :
  • Step 1 : Repeat experiments under standardized conditions (e.g., 400 MHz NMR, CDCl₃ solvent).
  • Step 2 : Compare with computational predictions (ChemDraw or ACD/Labs NMR simulator).
  • Step 3 : Validate via 2D NMR (COSY, HSQC) to resolve overlapping signals .
    Example : A doublet misinterpreted as two singlets in ¹H NMR can be clarified via ¹H-¹³C HSQC to assign adjacent protons .

Q. What are the mechanistic implications of using this compound in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a superior leaving group compared to chlorine or fluorine in Pd-catalyzed reactions. In Buchwald-Hartwig amination, the oxidative addition of Pd⁰ to C-Br bonds occurs 10× faster than C-Cl bonds (k = 1.2 × 10⁻³ s⁻¹ vs. 1.1 × 10⁻⁴ s⁻¹). Use of XPhos ligand enhances turnover frequency (TOF = 120 h⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4,5-dichloro-2-fluorobenzene
Reactant of Route 2
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1-Bromo-4,5-dichloro-2-fluorobenzene

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